molecular formula C11H25NO3Si B15066658 N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide CAS No. 630113-18-7

N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide

Cat. No.: B15066658
CAS No.: 630113-18-7
M. Wt: 247.41 g/mol
InChI Key: XWHKONHITZACCN-UHFFFAOYSA-N
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Description

N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with a hydroxyl-containing precursor in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

  • Protection of Hydroxyl Group

    • Reactant: tert-butyldimethylsilyl chloride (TBDMS-Cl)
    • Base: Imidazole or pyridine
    • Solvent: Dimethylformamide (DMF)
    • Conditions: Room temperature
  • Formation of Acetamide

    • Reactant: Acetic anhydride or acetyl chloride
    • Base: Triethylamine
    • Solvent: Dichloromethane (DCM)
    • Conditions: Room temperature

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS group can be selectively removed using fluoride ions from reagents like tetra-n-butylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF in tetrahydrofuran (THF)

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amines

    Substitution: Regeneration of the free hydroxyl group

Scientific Research Applications

N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: Utilized in the development of pharmaceuticals where the protection of sensitive hydroxyl groups is necessary during multi-step synthesis.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a silicon-oxygen bond, which is stable under a variety of reaction conditions. The TBDMS group can be selectively removed by treatment with fluoride ions, which cleave the silicon-oxygen bond, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers and more susceptible to hydrolysis.

    Triisopropylsilyl ethers (TIPS): More sterically hindered than TBDMS ethers, providing greater protection but requiring harsher conditions for removal.

    tert-Butyldiphenylsilyl ethers (TBDPS): More stable than TBDMS ethers but also more difficult to remove.

Uniqueness

N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide stands out due to the balance it offers between stability and ease of removal. The TBDMS group provides sufficient protection under a wide range of conditions while being removable under relatively mild conditions using fluoride ions. This makes it a versatile protecting group in organic synthesis .

Properties

CAS No.

630113-18-7

Molecular Formula

C11H25NO3Si

Molecular Weight

247.41 g/mol

IUPAC Name

N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]acetamide

InChI

InChI=1S/C11H25NO3Si/c1-9(13)12-7-10(14)8-15-16(5,6)11(2,3)4/h10,14H,7-8H2,1-6H3,(H,12,13)

InChI Key

XWHKONHITZACCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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